molecular formula C17H16N6O4S2 B2699692 N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide CAS No. 1286718-78-2

N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide

Cat. No.: B2699692
CAS No.: 1286718-78-2
M. Wt: 432.47
InChI Key: CZBXLUYFQVVABC-UHFFFAOYSA-N
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Description

N-(4-(2-((3-(Methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a synthetic small molecule featuring a thiazole core linked to a pyrimidine-2-carboxamide moiety via a 2-oxoethylamine bridge. The 3-(methylsulfonamido)phenyl group attached to the thiazole ring introduces a sulfonamide functional group, which is known to enhance solubility and binding affinity in medicinal chemistry contexts. Its synthesis likely involves multi-step organic reactions, including amide couplings and heterocyclic ring formations, as seen in analogous compounds .

Properties

IUPAC Name

N-[4-[2-[3-(methanesulfonamido)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O4S2/c1-29(26,27)23-12-5-2-4-11(8-12)20-14(24)9-13-10-28-17(21-13)22-16(25)15-18-6-3-7-19-15/h2-8,10,23H,9H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBXLUYFQVVABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrimidine ring and the methanesulfonamide group. The reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related molecules from the evidence:

Table 1: Comparative Analysis of Structural Analogues

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound Thiazole-Pyrimidine carboxamide 3-(Methylsulfonamido)phenyl, 2-oxoethyl linker N/A N/A ~434.5 (estimated) Sulfonamide group for solubility; pyrimidine for hydrogen bonding
1f () Thiazole-Urea 2-Hydroxy-5-methoxybenzylidene hydrazine, trifluoromethylphenyl 70.7 198–200 667.9 ([M−2HCl+H]+) Urea linkage; high yield; polar substituents enhance solubility
D14 () Penta-2,4-dienamide Benzo[d][1,3]dioxol-5-yl, 4-(methylthio)phenyl 13.7 208.9–211.3 N/A Conjugated diene system; low yield due to steric hindrance
4g () Benzothiazole-Thiazolidinone 4-Chlorophenyl, benzothiazole-3-carboxamide 70 N/A ~415 (estimated) Chlorophenyl enhances lipophilicity; moderate yield
Compound 1 () Benzothiazole-Triazole Benzo[d]thiazol-2-yl, 4-(prop-2-yn-1-yloxy)phenyl 34 239–240 668.8 Triazole linker for rigidity; low yield due to click chemistry complexity
N-(4-(2-((3-Methoxybenzyl)... () Thiazole-Furan carboxamide 3-Methoxybenzyl, furan-2-carboxamide N/A N/A 371.4 Methoxybenzyl enhances membrane permeability; furan for π-π interactions

Structural and Functional Insights

Core Heterocycles: The target compound’s thiazole-pyrimidine core is distinct from urea (1f), benzothiazole-thiazolidinone (4g), or triazole-containing () analogues. Pyrimidine rings are often utilized in kinase inhibitors due to their ability to mimic ATP’s purine moiety . Comparatively, urea-linked compounds (e.g., 1f, 1g) exhibit higher yields (70–78%) and thermal stability (m.p. 190–207°C), likely due to strong intermolecular hydrogen bonding .

Substituent Effects: The 3-(methylsulfonamido)phenyl group in the target compound provides a polar sulfonamide moiety, improving aqueous solubility compared to lipophilic substituents like trifluoromethyl (1f) or chlorophenyl (4g). This feature is critical for oral bioavailability .

Synthetic Challenges :

  • The target compound’s synthesis likely requires precise control over amide coupling and sulfonamide introduction, as seen in analogous compounds (e.g., 34% yield for triazole-containing Compound 1 in ).
  • Low yields in penta-dienamides (D14, 13.7%) and triazole derivatives () highlight the difficulty of multi-step reactions with sterically hindered intermediates .

Pyrimidine-carboxamide derivatives () are frequently explored as kinase inhibitors, implying the target compound could align with this drug class .

Biological Activity

N-(4-(2-((3-(methylsulfonamido)phenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrimidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and COX inhibitory properties, as well as its mechanism of action and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine core, a thiazole moiety, and a methylsulfonamide group. Its chemical formula can be represented as:

C15H16N4O3S\text{C}_{15}\text{H}_{16}\text{N}_{4}\text{O}_{3}\text{S}

This structural complexity may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of methylsulfonylphenyl compounds have shown potent activity against various bacterial strains, including MRSA, E. coli, and K. pneumoniae.

Table 1: Antimicrobial Activity of Related Compounds

Compound IDBacterial StrainInhibition (%)Reference
7gMRSA85.76
7aE. coli97.76
7hK. pneumoniae66.69
9aA. baumannii42.10

These findings suggest that the target compound may also possess similar antimicrobial properties, warranting further investigation.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays. Compounds with similar structures have been shown to selectively inhibit COX-2, an enzyme implicated in inflammation.

Table 2: COX Inhibition Assays

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
7g9.140.10132
8a13.200.13102

In vivo studies have indicated that related compounds can reduce inflammation significantly, suggesting that the target compound may exhibit comparable efficacy.

The proposed mechanism of action for compounds like this compound involves competitive inhibition at the active site of COX enzymes, particularly COX-2, which is responsible for the synthesis of pro-inflammatory prostaglandins.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various methylsulfonyl derivatives against resistant bacterial strains. The results indicated that specific structural modifications enhanced antibacterial activity, suggesting a potential pathway for optimizing the target compound's efficacy against resistant strains .
  • Case Study on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of similar compounds in animal models. The results demonstrated significant reductions in paw edema in treated subjects compared to controls, highlighting the therapeutic potential of these compounds in managing inflammatory conditions .

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